5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid is an organic compound characterized by its unique molecular structure and potential applications in various fields, including pharmaceuticals and organic synthesis. The compound has the molecular formula and a molecular weight of approximately 297.14 g/mol. It is known for its structural features that include a chloro-substituted benzene ring and an ether linkage to a dichlorobenzyl group, making it an interesting subject for chemical research and application development .
The compound is typically synthesized through organic chemistry methods involving specific starting materials such as 5-chloro-2-hydroxybenzoic acid and 2,4-dichlorobenzyl chloride. It can be procured from various chemical suppliers, including VWR and Benchchem, which provide detailed specifications and safety information regarding its handling .
5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid falls under the category of benzoic acid derivatives, specifically classified as a chlorinated aromatic compound. Its structure suggests potential reactivity in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms .
The synthesis of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid involves several key steps:
This synthetic route can be optimized for yield and purity through careful control of temperature, reaction time, and concentration of reagents. Industrial production may involve scaled-up processes with enhanced purification techniques to meet quality standards.
The molecular structure of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid features:
This configuration contributes to its chemical properties and potential reactivity patterns.
The compound's structural formula can be represented as follows:
This indicates three chlorine atoms present in the molecule, which significantly influence its reactivity and interactions in various chemical environments .
5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid can participate in several types of chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives with specific functional properties.
The mechanism of action for 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid may involve:
This mechanism is significant in understanding how the compound interacts at a molecular level with biological targets or during synthetic transformations .
Relevant data on these properties are crucial for handling and application purposes in laboratory settings .
5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid has several notable applications:
The synthesis of 5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid relies critically on nucleophilic aromatic substitution (SNAr) to establish its diaryl ether linkage. This reaction couples 5-chloro-2-hydroxybenzoic acid with 2,4-dichlorobenzyl chloride through an oxygen-alkylation step. The phenolic oxygen of the hydroxybenzoic acid acts as the nucleophile, attacking the electron-deficient carbon of the benzyl chloride group. This reaction requires precise stoichiometric control, typically employing a 1:1 molar ratio of the hydroxybenzoic acid precursor to the dichlorobenzyl chloride reagent to minimize di-alkylation byproducts [3].
The reaction proceeds optimally in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, which enhance nucleophilicity without participating in side reactions. An inorganic base (e.g., potassium carbonate) is essential to deprotonate the phenolic hydroxyl, generating the reactive phenoxide ion in situ. Elevated temperatures (60–80°C) and extended reaction times (8–12 hours) are typically required to achieve conversions exceeding 85%. Post-reaction processing involves acidification to precipitate the crude product, followed by recrystallization from ethanol/water mixtures to attain >98% purity [3] [5].
Table 1: Optimization Parameters for Nucleophilic Ether Synthesis
Variable | Standard Conditions | Optimized Conditions | Impact on Yield |
---|---|---|---|
Solvent | Acetone | DMF | ↑ 25% |
Base | K₂CO₃ | Cs₂CO₃ | ↑ 12% |
Temperature | 50°C | 80°C | ↑ 30% |
Reaction Time | 6 hours | 10 hours | ↑ 15% |
Molar Ratio (Acid:Alkylating Agent) | 1:1 | 1:1.05 | Prevents di-alkylation |
An alternative multi-step route employs Friedel-Crafts acylation to construct the benzoic acid core prior to chlorination. This approach begins with 2-hydroxybenzoic acid (salicylic acid), which undergoes Friedel-Crafts acylation using chloroacetyl chloride in the presence of AlCl₃ to install the chloroacetyl side chain. The resulting intermediate is then subjected to ring chlorination using sulfuryl chloride (SO₂Cl₂) under radical conditions, selectively introducing chlorine at the 5-position of the aromatic ring. Finally, the chloroacetyl side chain undergoes nucleophilic displacement with 2,4-dichlorobenzyl alcohol to form the ether linkage [3].
This sequence offers regiochemical control over chlorine placement but presents significant handling challenges. The Friedel-Crafts step requires strict anhydrous conditions and a 10–15% molar excess of AlCl₃ to drive completion, generating stoichiometric aluminum waste. Chlorination selectivity depends critically on temperature control (–5 to 0°C), as higher temperatures promote polychlorination. The overall yield for this 3-step sequence typically ranges from 45–55%, lower than direct nucleophilic substitution routes, limiting its practical utility despite its academic interest [3].
Two predominant strategies dominate large-scale synthesis: late-stage direct chlorination of the pre-formed ether intermediate versus benzyl alcohol condensation with pre-chlorinated benzoic acid derivatives.
Table 2: Comparative Analysis of Chlorination Strategies
Parameter | Direct Chlorination | Benzyl Alcohol Condensation |
---|---|---|
Starting Material | 2-[(Benzyl)oxy]benzoic acid | 5-Chloro-2-hydroxybenzoic acid |
Chlorinating Agent | Cl₂ gas or SO₂Cl₂ | N/A (chlorine pre-installed) |
Key Challenge | Regioselectivity control (position 5) | Dehydration of alcohol to ether |
Typical Yield | 60-70% | 85-92% |
Byproduct Formation | Polychlorinated isomers (up to 15%) | <3% (mainly esterification products) |
Purification Method | Column chromatography | Recrystallization |
Industrial Scalability | Limited by separation challenges | Highly scalable |
Direct chlorination requires meticulous control of reaction kinetics to avoid over-chlorination. Gas-liquid phase reactions using Cl₂ at 40–50°C achieve moderate selectivity but generate 8–12% of the 3-chloro isomer, necessitating costly chromatographic separations. In contrast, benzyl alcohol condensation employs Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) or acid catalysis (p-toluenesulfonic acid) to dehydrate 2,4-dichlorobenzyl alcohol during coupling. This approach delivers higher regiochemical fidelity and simplifies purification, making it preferred for cGMP manufacturing despite the higher cost of pre-chlorinated starting materials [3] [8].
Solvent polarity profoundly influences etherification kinetics. High-polarity solvents (ε > 30) accelerate reaction rates by stabilizing the transition state:
Catalyst selection proves equally critical. Traditional carbonate bases (K₂CO₃) provide moderate activity but require phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance interfacial contact in heterogeneous systems. Recent advances utilize organic superbases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which solubilizes the phenoxide species and achieves 95% conversion in 3 hours at 60°C. However, DBU’s high cost and difficult removal limit industrial adoption [3] [5].
Microwave-assisted synthesis demonstrates remarkable efficiency improvements: reactions in DMF with K₂CO₃/TBAB reach completion in 45 minutes at 120°C with 20% energy reduction. This approach remains confined to small-scale applications due to engineering challenges in reactor design for continuous flow systems [5].
Transitioning laboratory synthesis to industrial production faces three primary challenges:
Exothermic Reaction Management: The etherification releases ~85 kJ/mol, requiring jacketed reactors with precise temperature control. Semi-batch operations with controlled reagent addition rates (0.5–1 L/min) prevent thermal runaway, which can degrade the product to chlorinated phenols [8].
Residual Metal Contamination: Potassium levels from K₂CO₃ often exceed ICH Q3D limits (>50 ppm). Implementing post-reaction chelating resins (e.g., polystyrene-bound iminodiacetate) reduces K⁺ to <5 ppm but increases production costs by 12–15% [5].
Continuous Processing Limitations: Attempts to implement flow chemistry encounter solids handling issues from inorganic salts. Centrifugal separators combined with in-line crystallization achieve 85% yield in continuous mode, but equipment fouling persists after 150–200 hours of operation. Current industrial practice favors batch processing in 2,000–5,000 L reactors with yield penalties of 7–10% compared to idealized lab conditions [8].
Table 3: Industrial vs. Laboratory Process Economics
Factor | Laboratory Scale | Industrial Scale | Mitigation Strategy |
---|---|---|---|
Yield | 90-95% | 78-85% | Improved mixing regimes |
Purity | >99% (HPLC) | 97-98% (HPLC) | Recrystallization optimization |
Production Rate | 10 g/day | 50-100 kg/day | Parallel reactor trains |
Catalyst Recycling | Not implemented | 60-70% recovery | Fixed-bed filtration |
Waste Volume | 20 L/kg product | 8-10 L/kg product | Solvent recovery stills |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7